molecular formula C8H11ClN2 B1349999 Indolin-1-amine hydrochloride CAS No. 92259-86-4

Indolin-1-amine hydrochloride

Cat. No. B1349999
CAS RN: 92259-86-4
M. Wt: 170.64 g/mol
InChI Key: RAGNOCNBVIIEHM-UHFFFAOYSA-N
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Description

Indolin-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It is a derivative of indoline, also known as 2,3-dihydroindole .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis. In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

The molecular structure of Indolin-1-amine hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI code for this compound is 1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8 (7)10;/h1-4H,5-6,9H2;1H .


Physical And Chemical Properties Analysis

Indolin-1-amine hydrochloride has a molecular weight of 170.64 g/mol . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Scientific Research Applications

Synthesis of Pyridine and Indoline Derivatives

Indolin-1-amine derivatives serve as key intermediates in the synthesis of annulated pyridine and other heterocyclic compounds. For example, N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines undergo electrophilic cyclization reactions in the presence of silver nitrate, leading to the formation of annulated pyridine derivatives. This process showcases the role of indolin-1-amine derivatives in facilitating the synthesis of complex organic molecules with potential pharmaceutical applications (Ghavtadze, Fröhlich, & Würthwein, 2010).

Anti-inflammatory and Antioxidant Agents

Research has also focused on the development of indoline derivatives as potential therapeutic agents due to their significant antioxidant and anti-inflammatory activities. These compounds, substituted at position 1 with various functional groups, have been evaluated for their ability to protect cells from oxidative stress and reduce inflammation, presenting a promising avenue for the treatment of chronic inflammatory conditions (Zeeli et al., 2018).

Anti-tyrosine Kinase Activity

The synthesis and evaluation of 3-(substituted-benzylidene)-1, 3-dihydro-indolin-2-thione derivatives highlight the potential of indoline compounds in cancer therapy. These derivatives exhibit anti-tyrosine kinase activity, indicating their utility in targeting specific enzymes involved in cancer progression. Docking studies further elucidate the interaction modes of these compounds with the enzyme, supporting their development as anticancer agents (Olgen, Akaho, & Nebioğlu, 2005).

Asymmetric Synthesis and Catalysis

Indolin-1-amine derivatives are instrumental in asymmetric synthesis, facilitating the creation of chiral molecules with high selectivity. For instance, organocatalytic reactions involving indolin-3-one derivatives have been utilized to produce polysubstituted piperidino[1,2-a]indoline compounds, demonstrating the role of these intermediates in generating complex structures with potential biological activity (Zhao et al., 2014).

Novel Drug Development

The exploration of indolin-2-one scaffolds in drug discovery has led to the identification of compounds with potent anticancer properties. This research encompasses the strategic modification of the indolin-2-one framework to enhance its therapeutic efficacy, illustrating the significance of these derivatives in the development of new anticancer agents (Chaudhari et al., 2021).

Future Directions

Interest in developing new methods for indole synthesis has burgeoned over the past few years. These new methods have been fragmented across the literature of organic chemistry. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydroindol-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGNOCNBVIIEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375419
Record name Indolin-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-1-amine hydrochloride

CAS RN

92259-86-4
Record name Indolin-1-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indolin-1-amine hydrochloride
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